molecular formula C24H21NO5 B6205851 3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(3-hydroxyphenyl)propanoic acid CAS No. 2353279-83-9

3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(3-hydroxyphenyl)propanoic acid

Cat. No.: B6205851
CAS No.: 2353279-83-9
M. Wt: 403.4
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(3-hydroxyphenyl)propanoic acid is a compound that belongs to the class of amino acid derivatives It is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) group, which is commonly used as a protective group in peptide synthesis

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(3-hydroxyphenyl)propanoic acid typically involves the protection of the amino group with the Fmoc group. This can be achieved through the reaction of the amino acid with fluorenylmethoxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium carbonate (Na2CO3) or triethylamine (TEA). The reaction is usually carried out in an organic solvent like dichloromethane (DCM) or dimethylformamide (DMF) at room temperature .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated peptide synthesizers. The process includes the sequential addition of protected amino acids to a growing peptide chain, followed by deprotection and purification steps. The use of high-performance liquid chromatography (HPLC) is common for the purification of the final product .

Chemical Reactions Analysis

Types of Reactions

3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(3-hydroxyphenyl)propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the carbonyl group can produce an alcohol .

Scientific Research Applications

3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(3-hydroxyphenyl)propanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(3-hydroxyphenyl)propanoic acid involves its interaction with specific molecular targets. The Fmoc group serves as a protective group, allowing for selective reactions at other functional sites. This compound can participate in various biochemical pathways, influencing the activity of enzymes and other proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(3-hydroxyphenyl)propanoic acid lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity. This makes it particularly useful in applications where selective protection and deprotection of functional groups are required .

Properties

CAS No.

2353279-83-9

Molecular Formula

C24H21NO5

Molecular Weight

403.4

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.